Cas no 1807216-70-1 (Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate)

Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate
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- インチ: 1S/C12H11F2NO3/c1-3-7-4-5-9(18-12(13)14)8(6-15)10(7)11(16)17-2/h4-5,12H,3H2,1-2H3
- InChIKey: GEZSRYALPGBYGE-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=C(C(=O)OC)C=1C#N)CC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 340
- XLogP3: 3.2
- トポロジー分子極性表面積: 59.3
Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001243-1g |
Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate |
1807216-70-1 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate 関連文献
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Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoateに関する追加情報
Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate: A Comprehensive Overview
Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate, identified by the CAS number 1807216-70-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. The methyl ester group attached to the benzoate ring contributes to its solubility properties, while the cyano and difluoromethoxy substituents introduce electronic and steric effects that enhance its reactivity and functionality.
Recent studies have highlighted the importance of cyano groups in modulating the electronic properties of aromatic compounds. In Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate, the cyano group at position 2 of the benzene ring significantly increases the compound's electron-withdrawing capacity. This characteristic makes it a promising candidate for use in electroluminescent materials and organic semiconductors. Additionally, the difluoromethoxy group at position 3 introduces a unique combination of electron-withdrawing and steric effects, further enhancing the compound's versatility.
The methyl ester group at position 6 of the benzene ring plays a crucial role in stabilizing the molecule's structure. This group also facilitates easier incorporation into various chemical reactions, such as nucleophilic substitutions and condensation reactions. Recent research has demonstrated that Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate can serve as an effective precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.
In terms of synthesis, Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate is typically prepared through a multi-step process involving Friedel-Crafts acylation, followed by substitution reactions to introduce the cyano and difluoromethoxy groups. The synthesis pathway has been optimized in recent studies to improve yield and reduce reaction time, making it more feasible for large-scale production.
One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have found that Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This property has led to its exploration in targeted drug delivery systems for cancer therapy.
Moreover, Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate has shown potential in the field of agrochemicals. Its ability to inhibit certain enzymes involved in plant growth regulation makes it a candidate for developing new classes of herbicides and fungicides. Recent field trials have demonstrated promising results in controlling invasive plant species without adverse effects on beneficial organisms.
From an environmental standpoint, understanding the degradation pathways of Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic environments. This characteristic aligns with current trends toward developing eco-friendly chemical compounds.
In conclusion, Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate (CAS No. 1807216-70) is a multifaceted compound with diverse applications across various industries. Its unique structural features, combined with recent advancements in synthesis and application techniques, position it as a valuable asset in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.
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